1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901021-21-4
Cat. No.: VC11879078
Molecular Formula: C23H16FN3O
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901021-21-4 |
|---|---|
| Molecular Formula | C23H16FN3O |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C23H16FN3O/c1-28-18-12-6-15(7-13-18)22-20-14-25-21-5-3-2-4-19(21)23(20)27(26-22)17-10-8-16(24)9-11-17/h2-14H,1H3 |
| Standard InChI Key | VZJVVGLPLBSQNS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
The compound has the molecular formula C₂₃H₁₆FN₃O and a molecular weight of 369.4 g/mol. Its IUPAC name, 1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline, reflects the positions of its substituents on the fused pyrazole-quinoline backbone. Key structural features include:
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A pyrazole ring fused to a quinoline moiety at positions 4 and 3-c.
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4-Fluorophenyl and 4-methoxyphenyl groups at the 1- and 3-positions, respectively.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 901021-21-4 |
| Molecular Formula | C₂₃H₁₆FN₃O |
| Molecular Weight (g/mol) | 369.4 |
| SMILES | COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F |
| InChI Key | VZJVVGLPLBSQNS-UHFFFAOYSA-N |
The methoxy group enhances electron density, while the fluorine atom introduces electronegativity, influencing reactivity and intermolecular interactions.
Synthetic Methodologies
Friedländer Condensation
The Friedländer reaction is a cornerstone for synthesizing pyrazoloquinolines. In a solvent-free approach, poly(phosphoric acid (PPA) catalyzes the cyclocondensation of 2-aminobenzaldehyde derivatives with ketones, achieving yields up to 85% . For this compound, 4-fluoroaniline and 4-methoxyacetophenone are likely precursors.
Acid-Promoted C–C Bond Cleavage
Jiang et al. developed a novel method using pyrazole-arylamines and β-keto esters under acidic conditions . This strategy cleaves C–C bonds in β-keto esters, enabling the formation of alkyl-substituted pyrazoloquinolines with moderate to good yields (50–75%).
Table 2: Comparison of Synthetic Routes
| Method | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Friedländer Condensation | PPA, solvent-free, 120°C | 70–85 | High efficiency, scalability |
| Acid-Promoted Synthesis | HCl/EtOH, reflux | 50–75 | Functional group tolerance |
| Multicomponent Reaction | DMF, 100°C | 60–70 | Diversified substitution |
Structural and Spectroscopic Analysis
X-ray Crystallography
X-ray diffraction of analogous pyrazoloquinolines reveals a planar fused-ring system with dihedral angles of 5–10° between the pyrazole and quinoline planes . Substituents like fluorine and methoxy induce minor distortions due to steric and electronic effects.
Spectroscopic Characterization
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FT-IR: Stretching vibrations at 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-F), and 1020 cm⁻¹ (C-O-C) confirm functional groups .
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NMR: ¹H NMR (400 MHz, CDCl₃) shows doublets for fluorophenyl (δ 7.8–7.6 ppm) and methoxyphenyl (δ 7.4–7.2 ppm) protons.
Biological Activities and Mechanisms
Fluorescent Sensing
The compound’s rigid π-conjugated system exhibits strong fluorescence (λₑₘ = 450–470 nm), making it suitable for detecting metal ions (e.g., Cu²⁺, Fe³⁺) in environmental samples.
Table 3: Biological Activity Profile
| Activity | Target/Application | IC₅₀/KD |
|---|---|---|
| Kinase Inhibition | EGFR | 0.8 ± 0.1 μM |
| Fluorescence Quantum Yield | Solvent-dependent | Φ = 0.45 (EtOH) |
Computational Insights
Density Functional Theory (DFT)
B3LYP/6-311G(d,p) calculations predict a HOMO-LUMO gap of 3.8 eV, indicating moderate reactivity . The Hirshfeld surface analysis highlights dominant C–H···π and F···H interactions, governing crystal packing.
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Structural tweaks (e.g., replacing methoxy with hydroxyl) may enhance pharmacokinetics.
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Combination Therapies: Synergy with cisplatin observed in ovarian cancer models.
Materials Science
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OLEDs: High quantum yield supports use in blue-emitting layers.
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Chemosensors: Selective Cu²⁺ detection in aqueous media (LOD = 10 nM).
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